molecular formula C12H8Cl2O B1346637 4-Chlorophenyl ether CAS No. 2444-89-5

4-Chlorophenyl ether

Cat. No.: B1346637
CAS No.: 2444-89-5
M. Wt: 239.09 g/mol
InChI Key: URUJZHZLCCIILC-UHFFFAOYSA-N
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Description

4,4’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms attached to the benzene rings. This compound is of significant interest due to its applications in various fields, including polymer chemistry and materials science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4’-Dichlorodiphenyl ether plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves the bacterium Sphingomonas sp. strain SS33, which utilizes 4,4’-Dichlorodiphenyl ether for growth. This bacterium transforms the compound into intermediary halocatechols via the ortho pathway by type I enzymes . These interactions highlight the compound’s potential to influence microbial metabolic processes.

Cellular Effects

The effects of 4,4’-Dichlorodiphenyl ether on various types of cells and cellular processes are significant. In zebrafish embryos, exposure to 4,4’-Dichlorodiphenyl ether has been shown to delay hatching time and inhibit larval growth . Additionally, this compound induces embryo yolk sac and pericardial edema, as well as spine deformation in hatched larvae. These findings suggest that 4,4’-Dichlorodiphenyl ether can disrupt normal cellular development and function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4,4’-Dichlorodiphenyl ether exerts its effects through various binding interactions with biomolecules. The compound’s transformation by Sphingomonas sp. strain SS33 involves the mineralization of intermediary halocatechols via the ortho pathway by type I enzymes . This process indicates that 4,4’-Dichlorodiphenyl ether can influence enzyme activity and metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dichlorodiphenyl ether can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in zebrafish embryos, the compound’s toxicity was observed to increase with prolonged exposure, leading to delayed hatching and inhibited growth . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.

Dosage Effects in Animal Models

The effects of 4,4’-Dichlorodiphenyl ether vary with different dosages in animal models. In ICR male mice, oral exposure to the compound at a dosage of 1.20 mg/kg/day for 28 days resulted in significant increases in relative liver weights and decreases in relative kidney weights . Pathological changes such as cell swelling, inflammation, and hepatocellular hypertrophy were also observed. These results indicate that higher doses of 4,4’-Dichlorodiphenyl ether can lead to toxic effects and disrupt normal organ function.

Metabolic Pathways

4,4’-Dichlorodiphenyl ether is involved in specific metabolic pathways, particularly in microbial systems. The bacterium Sphingomonas sp. strain SS33 metabolizes the compound through the ortho pathway, leading to the production of intermediary halocatechols . This process involves type I enzymes and highlights the compound’s role in microbial metabolism. Understanding these pathways is essential for evaluating the compound’s impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4,4’-Dichlorodiphenyl ether within cells and tissues are influenced by various factors. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation. For example, in zebrafish embryos, the compound’s distribution was observed to cause yolk sac and pericardial edema . These findings suggest that 4,4’-Dichlorodiphenyl ether can be transported to specific cellular compartments, leading to localized effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-chloroiodobenzene in the presence of a copper catalyst and a ligand such as 2-pyridinecarboxylic acid . The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 4,4’-Dichlorodiphenyl ether often involves the chlorination of diphenyl ether. This process can be optimized by using various additives to ensure the selective formation of the 4,4’-isomer . The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUJZHZLCCIILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179198
Record name 4,4'-Dichlorodiphenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-89-5
Record name 4,4'-Dichlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(p-chlorophenyl) ether
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2444-89-5
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Record name 4,4'-DICHLORODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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